molecular formula C6H8N4O2 B12833261 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B12833261
M. Wt: 168.15 g/mol
InChI Key: GUABVFNZHUOIMJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique tetrazole ring fused to a pyridine ring, which imparts distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and 2-fluorobenzaldehyde in boiling acetic acid . This reaction yields the desired compound through a series of intermediate steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that ensure high yield and purity. The process may also involve continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents to create new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
  • 5-(hydroxymethyl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6,7,8-triol

Comparison: Compared to these similar compounds, 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid stands out due to its unique carboxylic acid functional group. This group enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h4H,1-3H2,(H,11,12)

InChI Key

GUABVFNZHUOIMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=NN=N2)C1)C(=O)O

Origin of Product

United States

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